N1-(2,5-dimethylphenyl)-N2-(3-hydroxypropyl)oxalamide
Description
N1-(2,5-Dimethylphenyl)-N2-(3-hydroxypropyl)oxalamide is a synthetic oxalamide derivative characterized by its unique substitution pattern. The oxalamide backbone consists of two amide groups linked by an oxalyl bridge, with N1 and N2 positions modified by aromatic and aliphatic substituents, respectively. The N1 substituent is a 2,5-dimethylphenyl group, which introduces steric and electronic effects due to the methyl groups at the 2- and 5-positions of the benzene ring.
Such compounds are often explored for pharmaceutical or material science applications due to their structural versatility and tunable properties.
Properties
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-(3-hydroxypropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9-4-5-10(2)11(8-9)15-13(18)12(17)14-6-3-7-16/h4-5,8,16H,3,6-7H2,1-2H3,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINQYNAODDQVCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,5-dimethylphenyl)-N2-(3-hydroxypropyl)oxalamide typically involves the reaction of 2,5-dimethylaniline with oxalyl chloride to form an intermediate, which is then reacted with 3-hydroxypropylamine to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Additionally, purification techniques like recrystallization or chromatography would be employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N1-(2,5-dimethylphenyl)-N2-(3-hydroxypropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Oxidation of the hydroxyl group yields a ketone or aldehyde.
Reduction: Reduction of the oxalamide moiety produces primary or secondary amines.
Substitution: Electrophilic substitution on the aromatic ring can yield halogenated or nitrated derivatives.
Scientific Research Applications
N1-(2,5-dimethylphenyl)-N2-(3-hydroxypropyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-(2,5-dimethylphenyl)-N2-(3-hydroxypropyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Oxalamide derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a detailed comparison of N1-(2,5-dimethylphenyl)-N2-(3-hydroxypropyl)oxalamide with structurally related compounds from the evidence:
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
Key Insights from Comparison
Substituent Effects on Bioactivity: Aromatic N1 Groups: The target compound’s 2,5-dimethylphenyl group contrasts with dimethoxy- or chlorophenyl substituents in other derivatives. N2 Groups: The 3-hydroxypropyl chain in the target compound introduces a primary alcohol, which may undergo oxidation to carboxylic acid or conjugation with glucuronic acid, enhancing excretion . In contrast, pyridinylethyl or piperazine-linked groups (e.g., compound 10) are associated with receptor-targeting applications, such as neurotransmitter modulation .
Toxicity and Metabolic Pathways: Compounds with pyridine or piperazine substituents (e.g., 1768–1770, compound 10) show varying NOELs (8–100 mg/kg/day), suggesting substituent-dependent toxicity. The hydroxypropyl group in the target compound may lower toxicity due to efficient conjugation pathways . Methoxy and methyl groups on aromatic rings (e.g., 1769, 1770) are metabolized via oxidative pathways, whereas hydroxypropyl groups may favor hydrolysis or glucuronidation .
Synthesis and Purification :
- Oxalamides are commonly purified via trituration or silica gel chromatography, as seen in compound 10’s synthesis . The target compound likely follows similar protocols, though its hydroxypropyl group may necessitate polar solvents for isolation.
Potential Applications: Derivatives with heterocyclic N2 groups (e.g., pyrazole, pyridine) are prioritized for CNS drug development due to their receptor affinity . The target compound’s hydroxypropyl group positions it for applications requiring hydrophilic modifiers, such as solubility enhancers in formulations or prodrugs requiring metabolic activation.
Notes on Evidence Limitations
- Direct data on the target compound’s biological activity or synthesis are absent in the provided evidence; comparisons rely on structural analogs.
- Toxicity and metabolic pathways are inferred from FAO/WHO evaluations of related oxalamides , which share core structural features but differ in substituents.
Biological Activity
N1-(2,5-dimethylphenyl)-N2-(3-hydroxypropyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by an oxalamide functional group, which is known for its diverse biological activities. The synthesis typically involves the reaction of 2,5-dimethylphenylamine with 3-hydroxypropylamine in the presence of oxalyl chloride. The general synthetic route can be outlined as follows:
- Formation of Oxalyl Chloride : React oxalic acid with thionyl chloride.
- Reaction with Amines : Combine the resulting oxalyl chloride with 2,5-dimethylphenylamine and 3-hydroxypropylamine under controlled conditions to form this compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : Binding to active sites on enzymes, thereby modulating their activity.
- Receptor Interaction : Acting as an agonist or antagonist at various receptor sites, influencing signal transduction pathways.
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Anticancer Properties : Research indicates that oxalamides can exhibit cytotoxic effects against several cancer cell lines. For instance, studies demonstrated that compounds structurally related to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models .
- Anti-inflammatory Effects : Some studies suggest that the compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
- Antimicrobial Activity : Preliminary investigations have indicated that the compound may have antimicrobial properties against certain bacterial strains, suggesting its potential use as a therapeutic agent .
Case Studies
A few notable case studies illustrate the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Showed significant inhibition of cell proliferation in breast cancer cell lines. |
| Study B | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in treated macrophages. |
| Study C | Antimicrobial Testing | Demonstrated effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
